
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an ethyl group and multiple methyl groups attached to a tetrahydroquinoline backbone
Preparation Methods
The synthesis of 1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong bases for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may interact with cellular pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
1-Ethyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethyl group, which may affect its reactivity and applications.
1,2,3,4-Tetrahydroquinoline: Lacks the multiple methyl groups, resulting in different chemical properties and reactivity.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A structurally similar compound with different functional groups, leading to distinct applications and reactivity.
Properties
CAS No. |
60274-38-6 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-ethyl-2,2,4,7-tetramethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C15H23N/c1-6-16-14-9-11(2)7-8-13(14)12(3)10-15(16,4)5/h7-9,12H,6,10H2,1-5H3 |
InChI Key |
VWCKYKDLZZYZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)C(CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



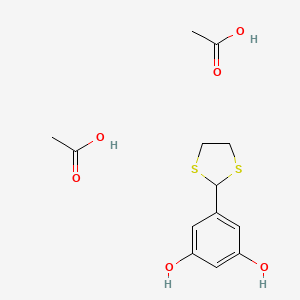
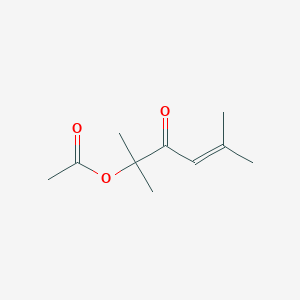

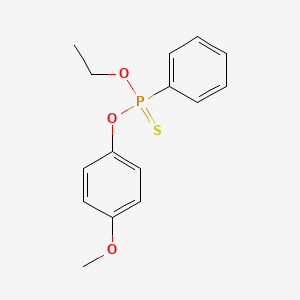
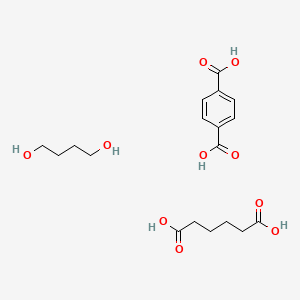
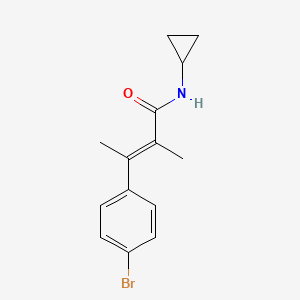
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
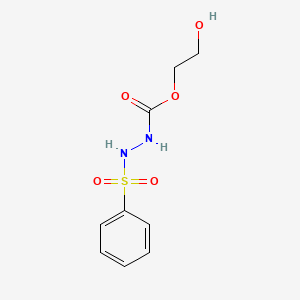

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
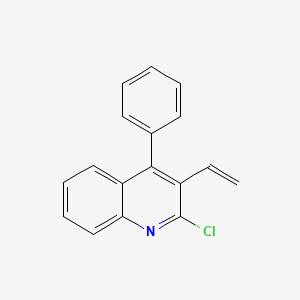
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
